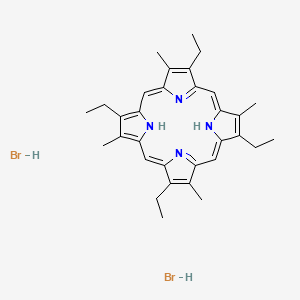
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis.
Preparation Methods
The synthesis of 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide involves several steps. One common method starts with the reduction of hemin (chloride heme) using iron powder under acidic conditions to produce protoporphyrin. This intermediate is then reacted with hydrobromic acid in acetic acid, followed by neutralization with sodium hydroxide to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different porphyrin derivatives.
Reduction: It can be reduced to form dihydroporphyrin derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties and reactions of porphyrins.
Biology: It serves as a probe for investigating biological processes involving porphyrins.
Medicine: The compound is studied for its potential therapeutic applications, including its use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide is similar to other porphyrin compounds such as:
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin: This compound has a similar structure but lacks the dihydrobromide component.
2,7,12,17-Tetraethyl-3,8,13,18,21,23-hexamethyl-22,24-dihydro-21H,23H-porphyrin: This compound has additional methyl groups compared to the target compound.
Vanadyl etioporphyrin I: This compound contains a vanadium atom coordinated to the porphyrin ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrobromide component, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C32H40Br2N4 |
|---|---|
Molecular Weight |
640.5 g/mol |
IUPAC Name |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,23-dihydroporphyrin;dihydrobromide |
InChI |
InChI=1S/C32H38N4.2BrH/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16,33,36H,9-12H2,1-8H3;2*1H |
InChI Key |
OFTIRHMWTNCKQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C(=C3CC)C)C.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















